molecular formula C27H25ClN2O5 B295578 (4E)-4-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

(4E)-4-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione

Cat. No. B295578
M. Wt: 492.9 g/mol
InChI Key: POHNENBLGSETJP-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CEPP and is a pyrazolidine derivative. CEPP has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of CEPP involves the inhibition of COX-2 and 5-LOX enzymes, which are involved in the inflammatory pathway. CEPP binds to the active site of these enzymes, thereby preventing their activity. CEPP has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CEPP has been found to exhibit anti-inflammatory and anti-cancer properties. CEPP has been shown to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the inflammatory pathway. CEPP has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of CEPP is its potential applications in medicinal chemistry and drug design. CEPP has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, one of the limitations of CEPP is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of CEPP. One potential direction is the development of new drugs based on CEPP. CEPP has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Another potential direction is the study of the structure-activity relationship of CEPP. By studying the relationship between the structure of CEPP and its biological activity, researchers can gain a better understanding of how CEPP works and develop more potent derivatives. Additionally, the development of new methods for the synthesis of CEPP can also be a potential future direction.

Synthesis Methods

CEPP can be synthesized using various methods, including the reaction of 4-chlorophenol with 3-bromo-1-propene to obtain 3-(4-chlorophenoxy)propene. The obtained product is then reacted with 3-ethoxybenzaldehyde to obtain the intermediate product, which is further reacted with 1-phenylhydrazine and acetic acid to obtain CEPP. Other methods of synthesis include the reaction of 3-(4-chlorophenoxy)propene with 3-ethoxybenzaldehyde in the presence of a catalyst.

Scientific Research Applications

CEPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug design, and material science. In medicinal chemistry, CEPP has been found to exhibit anti-inflammatory and anti-cancer properties. CEPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory pathway. CEPP has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

properties

Molecular Formula

C27H25ClN2O5

Molecular Weight

492.9 g/mol

IUPAC Name

(4E)-4-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C27H25ClN2O5/c1-2-33-25-18-19(17-23-26(31)29-30(27(23)32)21-7-4-3-5-8-21)9-14-24(25)35-16-6-15-34-22-12-10-20(28)11-13-22/h3-5,7-14,17-18H,2,6,15-16H2,1H3,(H,29,31)/b23-17+

InChI Key

POHNENBLGSETJP-HAVVHWLPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCCCOC4=CC=C(C=C4)Cl

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCCCOC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCCCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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